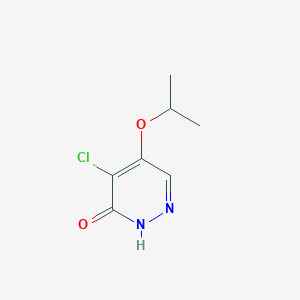

4-chloro-5-isopropoxypyridazin-3(2H)-one

Description

BenchChem offers high-quality 4-chloro-5-isopropoxypyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-5-isopropoxypyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

1346697-45-7 |

|---|---|

Formule moléculaire |

C7H9ClN2O2 |

Poids moléculaire |

188.61 g/mol |

Nom IUPAC |

5-chloro-4-propan-2-yloxy-1H-pyridazin-6-one |

InChI |

InChI=1S/C7H9ClN2O2/c1-4(2)12-5-3-9-10-7(11)6(5)8/h3-4H,1-2H3,(H,10,11) |

Clé InChI |

HXLOACDBIZAABN-UHFFFAOYSA-N |

SMILES canonique |

CC(C)OC1=C(C(=O)NN=C1)Cl |

Origine du produit |

United States |

Activité Biologique

4-Chloro-5-isopropoxypyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, characterized by a chloro substituent at the fourth position and an isopropoxy group at the fifth position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 188.63 g/mol

- Structure : The compound features a pyridazinone structure that facilitates various chemical reactions, including nucleophilic substitutions and carbonyl reactions due to its functional groups.

Biological Activity Overview

Research into the biological activity of 4-chloro-5-isopropoxypyridazin-3(2H)-one is limited but suggests potential interactions with various biological targets. Compounds with similar structures have been studied for their effects on enzymes and receptors, which may provide insights into the mechanisms of action for this compound.

Potential Therapeutic Applications

- Anti-inflammatory Effects : Similar pyridazine derivatives have shown promise in modulating inflammatory pathways, potentially influencing conditions such as rheumatoid arthritis and other autoimmune diseases.

- Anticancer Activity : Some studies suggest that pyridazine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression.

- Antimicrobial Properties : Compounds in this class have exhibited activity against certain bacterial strains, indicating a potential role in antibiotic development.

Structure-Activity Relationship (SAR)

The biological activity of 4-chloro-5-isopropoxypyridazin-3(2H)-one may be influenced by its structural features. The following table summarizes compounds with structural similarities and their unique features:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-Chloro-5-hydroxypyridazin-3(2H)-one | 0.93 | Hydroxy group instead of isopropoxy |

| 5-Amino-4-chloropyridazin-3(2H)-one | 0.62 | Contains an amino group at position five |

| 4,5-Dichloro-3(2H)-pyridazinone | 0.65 | Contains two chloro groups |

| 4-Chloro-5-methoxypyridazin-3(2H)-one | 0.74 | Methoxy group instead of isopropoxy |

| 4,5-Dichloro-2-methylpyridazin-3(2H)-one | 0.58 | Methyl substitution at position two |

This table illustrates how variations in substituents can lead to different chemical properties and biological activities, highlighting the importance of SAR studies in drug development.

Case Studies and Research Findings

While direct studies on 4-chloro-5-isopropoxypyridazin-3(2H)-one are scarce, related compounds have been explored extensively:

- RORγ Modulation : Research indicates that some pyridazine derivatives can modulate RORγ activity, which plays a significant role in immune response and inflammation . This suggests that similar compounds might also exhibit such properties.

- Inhibition Studies : In vitro studies on related compounds have demonstrated their ability to inhibit specific enzymes involved in inflammatory pathways, suggesting a potential for therapeutic use in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.